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Executive Summary
PF-07038124 is a novel, topically administered, oxaborole-based small molecule inhibitor of

phosphodiesterase 4 (PDE4) currently under investigation for the treatment of inflammatory

skin diseases, including atopic dermatitis (AD) and plaque psoriasis. This document provides a

comprehensive technical overview of the target validation for PF-07038124, summarizing its

mechanism of action, preclinical data, and clinical trial findings. The potent and selective

inhibition of PDE4, a key enzyme in the inflammatory cascade, by PF-07038124 leads to the

suppression of pro-inflammatory mediators and demonstrates significant clinical efficacy and a

favorable safety profile in patients with mild to moderate disease.

Introduction: The Role of PDE4 in Inflammatory Skin
Disease
Inflammatory skin diseases such as atopic dermatitis and plaque psoriasis are chronic

conditions characterized by immune dysregulation.[1] A central signaling pathway implicated in

these diseases is the cyclic adenosine monophosphate (cAMP) pathway.[2] PDE4 is a critical

enzyme that degrades cAMP, and its expression is upregulated in the skin of patients with

these conditions.[2] Reduced intracellular cAMP levels contribute to the production of pro-

inflammatory cytokines.[2] By inhibiting PDE4, intracellular cAMP levels are increased, which in

turn modulates the inflammatory response, making PDE4 a compelling therapeutic target.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10827956?utm_src=pdf-interest
https://www.benchchem.com/product/b10827956?utm_src=pdf-body
https://www.benchchem.com/product/b10827956?utm_src=pdf-body
https://www.benchchem.com/product/b10827956?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10733847/
https://www.researchgate.net/figure/The-cAMP-signaling-pathways-a-1-The-first-messenger-red-binds-to-the-G_fig1_343174713
https://www.researchgate.net/figure/The-cAMP-signaling-pathways-a-1-The-first-messenger-red-binds-to-the-G_fig1_343174713
https://www.researchgate.net/figure/The-cAMP-signaling-pathways-a-1-The-first-messenger-red-binds-to-the-G_fig1_343174713
https://pmc.ncbi.nlm.nih.gov/articles/PMC10733847/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of PF-07038124
PF-07038124 is a potent and selective inhibitor of the PDE4 enzyme, with specific activity

against the PDE4B2 isoform.[3] Inhibition of PDE4B2 by PF-07038124 blocks the hydrolysis of

cAMP, leading to an accumulation of intracellular cAMP. This increase in cAMP activates

downstream effectors, primarily Protein Kinase A (PKA), which in turn modulates gene

transcription to suppress the production of multiple pro-inflammatory cytokines, including

Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interferon-gamma (IFNγ).[1][3] This targeted

immunomodulatory activity is believed to be the primary mechanism driving the therapeutic

benefit of PF-07038124 in inflammatory skin diseases.[1]

Signaling Pathway
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Figure 1: PF-07038124 inhibits PDE4, increasing cAMP levels and modulating cytokine
production.

Data Presentation
Preclinical Efficacy
The inhibitory activity of PF-07038124 was assessed in vitro against the PDE4B2 enzyme and

its ability to suppress cytokine production.

Target IC50 (nM)

PDE4B2 0.5[3]

IL-4 Inhibition 4.1[3]

IL-13 Inhibition 125[3]

IFNγ Inhibition 1.06[3]

Table 1: Preclinical Inhibitory Activity of PF-

07038124.

Clinical Efficacy (Phase 2a Study NCT04664153)
A randomized, double-blind, vehicle-controlled Phase 2a clinical trial evaluated the efficacy and

safety of PF-07038124 0.01% ointment applied once daily for 6 weeks in patients with mild to

moderate atopic dermatitis or plaque psoriasis.[1]

Atopic Dermatitis
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Endpoint
(Week 6)

PF-07038124
(n=36)

Vehicle (n=34) Difference p-value

Mean % Change

from Baseline in

EASI Score

-74.9%[1] -35.5%[1] -39.4%[1] <0.001[1]

Table 2: Efficacy

of PF-07038124

in Atopic

Dermatitis.

Plaque Psoriasis

Endpoint
(Week 6)

PF-07038124
(n=17)

Vehicle (n=17) Difference p-value

Mean Change

from Baseline in

PASI Score

-4.8[4] 0.1[4] -4.9[4] <0.001[4]

Table 3: Efficacy

of PF-07038124

in Plaque

Psoriasis.

Clinical Safety (Phase 2a Study NCT04664153)
Treatment-emergent adverse events (TEAEs) were comparable between the PF-07038124 and

vehicle groups, with no application site reactions reported in the active treatment arms.[1]
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Indication PF-07038124 Vehicle

Atopic Dermatitis 25.0% (9/36)[1] 26.5% (9/34)[1]

Plaque Psoriasis 17.6% (3/17)[4] 35.3% (6/17)[4]

Table 4: Incidence of

Treatment-Emergent Adverse

Events.

Experimental Protocols
Preclinical T-cell Based Assay for Cytokine Inhibition
(Representative Protocol)
While the specific protocol used for PF-07038124 is proprietary, a representative method for

assessing the impact of a compound on T-cell cytokine production is as follows:

T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy

human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then

purified using magnetic-activated cell sorting (MACS).

T-Cell Culture and Stimulation: Purified CD4+ T-cells are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum, penicillin, and streptomycin. T-cells are

stimulated with anti-CD3 and anti-CD28 antibodies to induce activation and cytokine

production.

Compound Treatment: PF-07038124 is dissolved in a suitable solvent (e.g., DMSO) and

added to the T-cell cultures at various concentrations. A vehicle control is run in parallel.

Cytokine Measurement: After a 24-48 hour incubation period, the cell culture supernatant is

collected. The concentrations of key cytokines (e.g., IL-4, IL-13, IFNγ) are quantified using a

multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is

calculated by plotting the percent inhibition of cytokine production against the log

concentration of PF-07038124 and fitting the data to a four-parameter logistic curve.
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Figure 2: Representative workflow for a preclinical T-cell based cytokine inhibition assay.

Phase 2a Clinical Trial (NCT04664153) Protocol
Study Design: A Phase 2a, randomized, double-blind, vehicle-controlled, parallel-group,

multi-center "basket" study.[1]

Population: Adult patients (18-70 years) with mild to moderate atopic dermatitis or mild to

moderate plaque psoriasis.[4]

Inclusion Criteria (Atopic Dermatitis):

Diagnosis of atopic dermatitis for at least 3 months.[5]

Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate).[5]

AD covering 5% to 20% of Body Surface Area (BSA).[5]

Inclusion Criteria (Plaque Psoriasis):

Diagnosis of plaque psoriasis for at least 6 months.[5]

Physician's Global Assessment (PGA) score of 2 (mild) or 3 (moderate).[5]

Plaque psoriasis covering 5% to 15% of BSA.[5]

Intervention:

PF-07038124 0.01% topical ointment applied once daily for 6 weeks.[1]

Vehicle ointment applied once daily for 6 weeks.[1]

Primary Endpoints:
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Atopic Dermatitis: Percent change from baseline in the Eczema Area and Severity Index

(EASI) total score at week 6.[1]

Plaque Psoriasis: Change from baseline in the Psoriasis Area and Severity Index (PASI)

score at week 6.[4]

Safety Assessments: Monitoring of treatment-emergent adverse events, including application

site reactions, vital signs, electrocardiography, and laboratory tests.[1] Plasma

concentrations of PF-07038124 were also measured.[1]
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Figure 3: Workflow of the Phase 2a clinical trial for PF-07038124.

Conclusion
The available preclinical and clinical data provide strong validation for PDE4 as a therapeutic

target in inflammatory skin diseases. PF-07038124 has demonstrated potent and selective
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inhibition of PDE4, leading to a significant reduction in key pro-inflammatory cytokines. The

Phase 2a clinical trial results in both atopic dermatitis and plaque psoriasis show that topical

application of PF-07038124 is associated with statistically significant and clinically meaningful

improvements in disease severity. Furthermore, the treatment was well-tolerated, with a

favorable safety profile and no application site reactions. These findings support the continued

development of PF-07038124 as a promising topical therapy for patients with inflammatory skin

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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